

# An In-depth Technical Guide to 2-(Benzyloxy)phenol

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## Compound of Interest

Compound Name: 2-(Benzyloxy)phenol

Cat. No.: B123662

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## Introduction

**2-(Benzyloxy)phenol**, also known as catechol monobenzyl ether, is an organic aromatic ether. Its structure, featuring a benzyl group attached to one of the hydroxyl groups of a catechol moiety, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization. Furthermore, it explores the potential applications of the benzyloxyphenol scaffold in drug discovery, drawing from research on related derivatives.

## Chemical Structure and Identifiers

**2-(Benzyloxy)phenol** is characterized by a benzene ring substituted with a hydroxyl group and a benzyloxy group at the ortho position.

Identifier	Value
IUPAC Name	2-(phenylmethoxy)phenol
Synonyms	Catechol monobenzyl ether, Benzyl o-hydroxyphenyl ether, o-(Benzyloxy)phenol
CAS Number	6272-38-4[1][2][3]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>2</sub> [1][3]
Molecular Weight	200.23 g/mol [1]
InChI Key	CCZCXFHJMKINPE-UHFFFAOYSA-N[1][2][3]
SMILES	<chem>Oc1ccccc1OCc1ccccc1</chem> [1][2][3]

## Physicochemical Properties

The physical and chemical properties of **2-(Benzyloxy)phenol** are summarized in the table below. The compound is typically a liquid at room temperature, though some sources indicate a low melting point.

Property	Value	Reference
Physical Form	Liquid	[2]
Color	Colorless to light yellow-orange	[3]
Density	1.143 g/mL at 25 °C	[2]
Boiling Point	335.5 °C at 760 mmHg	
Melting Point	35-40 °C	
Refractive Index	n <sub>20/D</sub> 1.591	
Solubility	Insoluble in water; Soluble in alcohol, benzene, and diethyl ether.	
Purity (Assay)	≥96%	[2]
Impurities	<3% catechol	[2]

## Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **2-(Benzyloxy)phenol**. While a publicly available, fully assigned spectrum is limited, the expected spectral features are described below based on the analysis of its functional groups and data from related compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2-(Benzyloxy)phenol** is expected to show distinct signals for the aromatic protons of both the phenol and benzyl rings, as well as the benzylic methylene protons and the hydroxyl proton.

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity
Benzylic (-CH <sub>2</sub> -)	~5.1	Singlet
Aromatic (Phenol ring)	6.8 - 7.2	Multiplet
Aromatic (Benzyl ring)	7.2 - 7.5	Multiplet
Hydroxyl (-OH)	Variable (typically 4-6)	Broad Singlet

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. A related compound, 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene, shows a characteristic singlet for the benzylic protons (PhCH<sub>2</sub>O-) at 5.12 ppm.[\[4\]](#)

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the lack of symmetry, 13 distinct signals are expected.

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)
Benzylic (-CH <sub>2</sub> -)	~70
Aromatic C-O (Phenol ring)	145 - 150
Aromatic C-O (Ether linkage)	145 - 150
Aromatic (Phenol & Benzyl rings)	115 - 140

The chemical shifts of aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the oxygen atoms will be the most downfield shifted among the aromatic carbons.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-(Benzyloxy)phenol** is characterized by absorption bands corresponding to its key functional groups.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Appearance
O-H Stretch (Phenolic)	3200 - 3600	Broad
C-H Stretch (Aromatic)	3000 - 3100	Sharp
C-H Stretch (Aliphatic, -CH <sub>2</sub> -)	2850 - 3000	Sharp
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong
C-O Stretch (Ether)	1200 - 1275	Strong
C-O Stretch (Phenol)	~1220	Strong

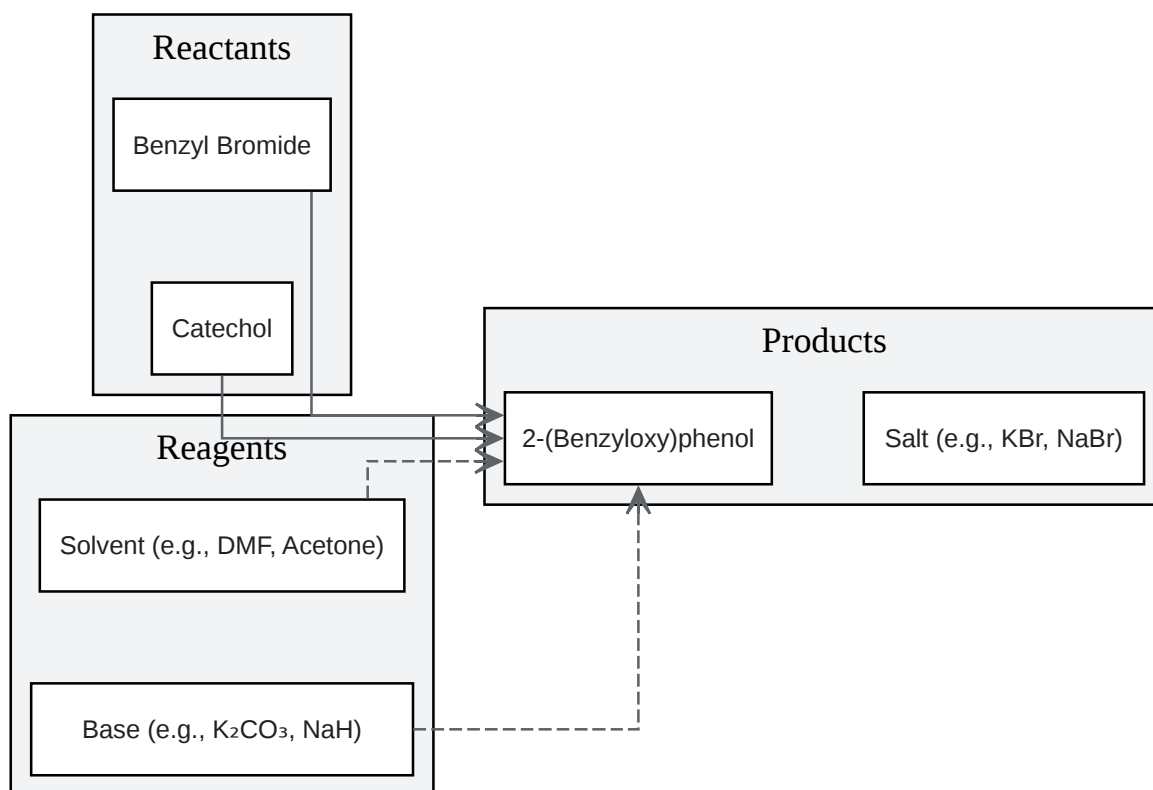
The broadness of the O-H stretch is due to hydrogen bonding.<sup>[5][6]</sup>

## Experimental Protocols

### Synthesis of 2-(Benzyloxy)phenol via Williamson Ether Synthesis

The most common method for the preparation of **2-(Benzyloxy)phenol** is the Williamson ether synthesis, which involves the reaction of catechol with benzyl bromide in the presence of a base.

Reaction Scheme:



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Figure 1: Williamson Ether Synthesis of **2-(Benzyloxy)phenol**.

Detailed Protocol:

- **Preparation:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.0 equivalent) and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
- **Addition of Base:** Add a base, such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents, use with caution in an inert atmosphere), to the flask. Stir the mixture at room temperature for 30 minutes.
- **Addition of Benzyl Bromide:** Slowly add benzyl bromide (1.0 equivalent) to the reaction mixture.

- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
- **Purification:** Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Final Purification:** Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure **2-(Benzyloxy)phenol**.

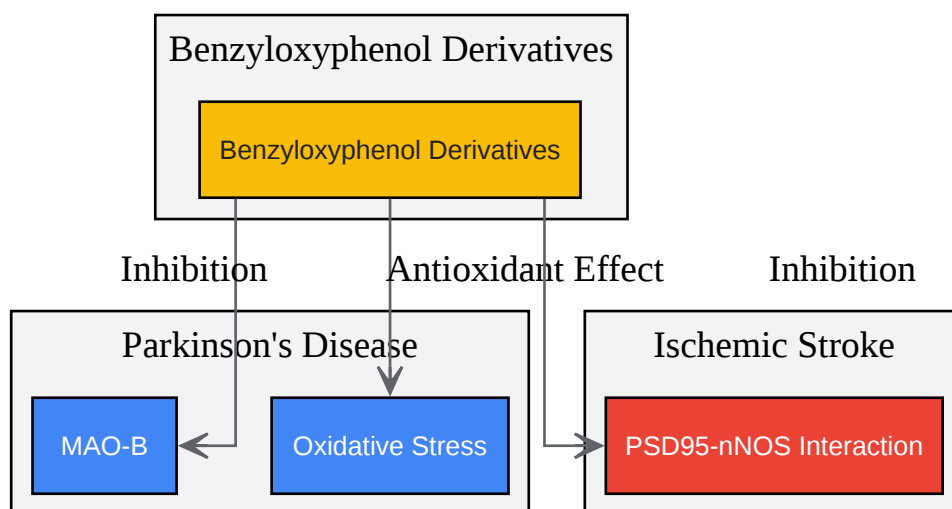
## Applications in Drug Development and Biological Activity

While **2-(Benzyloxy)phenol** is primarily used as a synthetic intermediate<sup>[1]</sup>, the benzyloxyphenol scaffold is present in various molecules with interesting biological activities, suggesting its potential in drug discovery.

### Neuroprotective and Anti-neuroinflammatory Properties

Derivatives of benzyloxyphenol have been investigated for their potential in treating neurodegenerative diseases. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been synthesized and evaluated as multifunctional agents for Parkinson's disease.<sup>[7]</sup> Some of these compounds were found to be potent and selective monoamine oxidase B (MAO-B) inhibitors with antioxidant and neuroprotective effects.<sup>[7]</sup>

Similarly, benzyloxy benzamide derivatives have been explored as neuroprotective agents for ischemic stroke by inhibiting the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction.<sup>[8]</sup>



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Figure 2: Therapeutic targets of benzyloxyphenol derivatives.

## Other Potential Biological Activities

The broader class of alkoxyphenols, to which **2-(benzyloxy)phenol** belongs, has been shown to exhibit various biological activities, including antibacterial, antifungal, and tyrosinase inhibitory effects.[9] The nature and position of the alkoxy group can significantly influence the biological activity.

## Safety Information

**2-(Benzyloxy)phenol** is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**2-(Benzyloxy)phenol** is a versatile chemical intermediate with well-defined physicochemical and spectral properties. Its synthesis is readily achievable through standard organic chemistry methods like the Williamson ether synthesis. While direct biological applications of **2-(benzyloxy)phenol** are not extensively documented, the recurring presence of the benzyloxyphenol moiety in biologically active molecules, particularly in the context of neurodegenerative diseases, underscores its importance as a scaffold for the design and



development of novel therapeutic agents. Further research into the biological activities of **2-(benzyloxy)phenol** and its derivatives is warranted to fully explore its therapeutic potential.

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